Enzyme Inhibition Profile: Quantified Dihydroorotase Activity Against a Murine Tumor Cell Model
(Pyridazin-3-yloxy)acetic acid demonstrates a specific, albeit weak, inhibitory effect against the dihydroorotase (DHOase) enzyme, a key player in the de novo pyrimidine biosynthesis pathway often targeted in cancer and immunosuppression. This interaction is quantified with an IC₅₀ value of 1.00E+6 nM (or 1 mM) when tested against the enzyme sourced from mouse Ehrlich ascites tumor cells at pH 7.37 [1]. While the potency is low, the assay was performed at a 10 µM compound concentration, establishing a baseline for this specific enzyme-compound pair. This is in direct contrast to the more potent 6-oxo analog (CAS 34173-61-0), which is an established methionine aminopeptidase (MetAP) inhibitor with reported applications in treating congestive heart failure and angina . The target selectivity between these two structurally similar pyridazine derivatives is therefore fundamentally different and quantifiable.
| Evidence Dimension | Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.00E+6 nM (against dihydroorotase from mouse Ehrlich ascites tumor cells) |
| Comparator Or Baseline | 6-Oxo analog (CAS 34173-61-0) is an inhibitor of methionine aminopeptidase (MetAP), a different enzyme class. |
| Quantified Difference | Qualitative difference in primary enzymatic target. |
| Conditions | In vitro enzyme assay; pH 7.37; compound concentration 10 µM. |
Why This Matters
This quantifies a distinct enzymatic interaction profile that differentiates it from its 6-oxo analog, allowing scientists to select it for probing dihydroorotase or related pyrimidine pathways rather than MetAP-related targets.
- [1] BindingDB. Affinity Data for (Pyridazin-3-yloxy)acetic acid (CID 2774503). View Source
